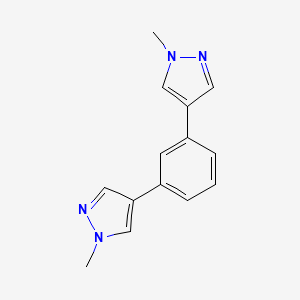

1,3-Bis(1-methyl-4-pyrazolyl)benzene

描述

Contextualization within Modern Heterocyclic Chemistry

In modern heterocyclic chemistry, pyrazole (B372694) and its derivatives are recognized as privileged scaffolds. nih.gov Pyrazole is an aromatic, five-membered ring containing two adjacent nitrogen atoms, which can act as effective coordination sites for a wide variety of metal ions. The incorporation of pyrazole units into larger molecular frameworks, such as the bis-pyrazolyl benzene (B151609) system, generates multidentate ligands capable of bridging multiple metal centers. acs.org

The utility of these N-heterocyclic compounds stems from their predictable coordination behavior and the stability of the resulting metal complexes. The benzene core acts as a rigid spacer, pre-organizing the pyrazole donor groups in specific spatial orientations. This structural control is fundamental to the rational design of functional materials with tailored properties. researchgate.netmdpi.com

Ligand Design Principles in Coordination and Supramolecular Chemistry

The design of bis-pyrazolyl benzene ligands is a key aspect of crystal engineering, allowing for the deliberate construction of metal-organic architectures with desired topologies and properties. Several design principles are crucial:

Isomerism of the Benzene Core : The substitution pattern on the central benzene ring (ortho, meta, or para) is a primary determinant of the resulting coordination geometry. A 1,3- (meta) arrangement, as in the titular compound, directs the pyrazole donors at an angle of approximately 120° relative to each other. This geometry is conducive to the formation of angular or corner-like nodes in coordination networks, contrasting with the linear structures often promoted by 1,4- (para) isomers. nih.gov

Flexibility and Linkers : The nature of the connection between the pyrazole and benzene rings influences the ligand's flexibility. While some ligands feature direct C-C bonds, others incorporate flexible linkers, such as methylene (B1212753) (-CH2-) groups. For example, the related ligand 1,4-bis[(1H-pyrazol-1-yl)-methyl]-benzene exhibits significant conformational freedom, with a large dihedral angle between the pyrazole and benzene rings, which allows it to adapt to the coordination preferences of different metal ions. nih.gov

Substituents on Pyrazole Rings : The groups attached to the pyrazole rings, such as the methyl group in 1,3-Bis(1-methyl-4-pyrazolyl)benzene, can fine-tune the ligand's electronic and steric properties. Electron-donating groups can enhance the basicity and coordinating ability of the pyrazole nitrogen atoms, while bulky substituents can introduce steric hindrance, influencing the self-assembly process and the dimensionality of the final framework.

The interplay of these design elements allows chemists to direct the formation of discrete polynuclear complexes, one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. acs.org The coordination environment is also highly dependent on the choice of metal ion; for instance, studies on the flexible ligand 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene show that it forms isomorphous 3D networks with Zn(II), Co(II), and Cd(II), but a structurally distinct complex with Cu(II). nih.gov

Table 1: Crystallographic Data for the Related Ligand 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene

This table presents crystallographic data for a well-characterized para-isomer, illustrating the structural parameters typical for this class of ligands. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₄N₄ |

| Molecular Weight | 238.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6088 (8) |

| b (Å) | 6.8183 (10) |

| c (Å) | 16.526 (3) |

| β (°) | 97.900 (15) |

| Volume (ų) | 626.01 (17) |

| Dihedral Angle (pyrazole/benzene) | 83.84 (9)° |

Overview of Current Research Trajectories and Potential Applications

Current research involving bis-pyrazolyl benzene ligands is largely focused on the development of functional coordination polymers and MOFs. These materials are investigated for a range of potential applications driven by their tunable structures and chemical properties.

Porous Materials for Gas Storage and Separation : A significant area of research is the creation of porous frameworks. Some coordination polymers derived from these ligands exhibit what has been termed "porosity without pores." acs.orgnih.gov These materials have dense, non-porous crystal structures in their ground state but can undergo flexible structural changes upon exposure to guests like gas molecules, inducing porosity. This pro-porous behavior is of interest for applications in gas storage and separation. acs.org

Catalysis : The ability of bis-pyrazolyl ligands to stabilize multiple metal centers in close proximity makes them attractive for catalysis. For example, dinuclear cobalt(II) complexes supported by related bis(pyrazolyl)amine ligands with a 1,3-phenylene spacer have been shown to be active and selective catalysts for ethylene (B1197577) dimerization. This suggests that frameworks based on this compound could be designed to support catalytically active metal sites.

Luminescent Materials : Coordination complexes and polymers incorporating pyrazole-based ligands and d¹⁰ metal centers like Zn(II) or Cd(II) are often investigated for their photoluminescent properties. The electronic characteristics of the ligand and its coordination to the metal center can be tuned to achieve desired emission wavelengths, making them candidates for applications in chemical sensing, photochemistry, and electroluminescent displays.

The ongoing exploration of new metal-ligand combinations continues to expand the structural diversity and functional potential of materials derived from the bis-pyrazolyl benzene family.

Table 2: Coordination Compounds with Related Bis-Pyrazolyl Benzene Ligands

| Ligand | Metal Ion(s) | Resulting Structure Type | Potential Application | Reference |

| 1,4-Bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene | Zn(II), Co(II), Cd(II) | Isomorphous 3-D Networks | Porous Materials | nih.gov |

| 1,4-Bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene | Cu(II) | Unique Coordination Polymer | Porous Materials | nih.gov |

| 1,3-bis(1H-pyrazol-3-yl)benzene | Ruthenium(II) | Pincer-type Complex | Catalysis | mdpi.com |

Structure

3D Structure

属性

分子式 |

C14H14N4 |

|---|---|

分子量 |

238.29 g/mol |

IUPAC 名称 |

1-methyl-4-[3-(1-methylpyrazol-4-yl)phenyl]pyrazole |

InChI |

InChI=1S/C14H14N4/c1-17-9-13(7-15-17)11-4-3-5-12(6-11)14-8-16-18(2)10-14/h3-10H,1-2H3 |

InChI 键 |

VPYBUGIIIOMCIB-UHFFFAOYSA-N |

规范 SMILES |

CN1C=C(C=N1)C2=CC(=CC=C2)C3=CN(N=C3)C |

产品来源 |

United States |

Synthetic Methodologies and Ligand Architectures

Established Synthetic Pathways for 1,3-Bis(1-methyl-4-pyrazolyl)benzene

The construction of the this compound framework can be achieved through several synthetic routes, which can be broadly categorized as direct or precursor-based approaches.

Direct synthetic methods typically involve the formation of the C-N bond between the pyrazole (B372694) and benzene (B151609) rings in the final steps of the synthesis. One plausible direct approach is the use of transition metal-catalyzed cross-coupling reactions. For instance, a palladium- or copper-catalyzed N-arylation of two equivalents of 1-methyl-4-halopyrazole with 1,3-dihalo- or 1,3-diboronylbenzene could yield the target molecule. While specific literature for this exact transformation is not abundant, the general utility of such coupling reactions in the synthesis of N-arylpyrazoles is well-established. These reactions offer the advantage of converging two pre-functionalized fragments late in the synthetic sequence.

Precursor-based and multi-step syntheses involve the construction of the pyrazole rings onto a central benzene core that already possesses the necessary functionality. A common and versatile method for pyrazole synthesis is the cyclization of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

A general synthetic scheme for 1,3-bis(pyrazolyl)benzene derivatives from a bis(β-diketone) precursor is outlined below:

Formation of the Bis(β-diketone): The synthesis can commence from a difunctionalized benzene precursor, such as 1,3-diacetylbenzene. A Claisen condensation reaction of this diketone with an appropriate ester, like diethyl oxalate, in the presence of a strong base (e.g., sodium ethoxide) would generate a bis(β-ketoester). Subsequent hydrolysis and decarboxylation would yield a 1,3-bis(1,3-diketone)benzene derivative.

Cyclization with Hydrazine: The resulting bis(β-diketone) can then be treated with two equivalents of methylhydrazine. This reaction proceeds through a condensation-cyclization sequence to form the two 1-methyl-pyrazolyl rings, yielding the final 1,3-bis(1-methyl-pyrazolyl)benzene product. The regioselectivity of this cyclization can be influenced by the nature of the substituents on the β-diketone and the reaction conditions.

An alternative multi-step approach could involve the reaction of a hydrazine source with a 1,3-bis(1,3-dicarbonyl)benzene derivative, which is a classic example of condensation followed by cyclization to form the stable pyrazole rings.

Functionalization and Structural Diversification of Bis-Pyrazolyl Benzene Scaffolds

The versatility of bis-pyrazolyl benzene scaffolds lies in the ability to modify their structure to fine-tune their properties for various applications, such as in the formation of metal-organic frameworks or as ligands in coordination chemistry.

The properties of bis-pyrazolyl benzene ligands can be significantly altered by modifying the pyrazolyl moieties.

N-Substitution: The substituent on the nitrogen atom of the pyrazole ring plays a crucial role in determining the steric and electronic environment of the ligand. While this article focuses on the 1-methyl derivative, a wide range of other alkyl or aryl groups can be introduced by using the corresponding substituted hydrazine (e.g., ethylhydrazine, phenylhydrazine) in the cyclization step. researchgate.net This allows for the systematic tuning of the ligand's properties. The N-substituent can influence the solubility of the resulting compound and its coordination behavior with metal ions.

Ring Substitutions: The pyrazole ring itself can be substituted at various positions. Electrophilic substitution reactions, such as nitration or halogenation, typically occur at the C4 position of the pyrazole ring if it is unsubstituted. pharmaguideline.com For example, the nitration of 1,4-bis(1H-pyrazol-4'-yl)benzene with mixed acid has been shown to produce 1,4-bis(1H-pyrazol-4'-yl)-2,5-dinitrobenzene and 1,4-bis(1H-3',5'-dinitropyrazol-4'-yl)-2,5-dinitrobenzene. whiterose.ac.uk Such modifications drastically alter the electronic properties of the ligand, making it more electron-withdrawing.

1,2- and 1,4-Analogues: Besides the 1,3- (meta) substitution pattern, 1,2- (ortho) and 1,4- (para) isomers of bis(pyrazolyl)benzene are also synthetically accessible. The synthesis of these isomers follows similar precursor-based methodologies, starting from the corresponding 1,2- or 1,4-difunctionalized benzene derivative. The choice of isomer has profound implications for the ligand's coordination chemistry.

1,2-Bis(pyrazolyl)benzene ligands can act as chelating agents, binding to a single metal center through two nitrogen atoms to form a stable seven-membered ring. However, steric hindrance from bulky substituents on the pyrazole rings can prevent this chelation, leading to monodentate coordination or the formation of bridged dimeric complexes. nih.govresearchgate.netnih.gov

1,4-Bis(pyrazolyl)benzene ligands, with their linear and rigid geometry, are excellent building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). sigmaaldrich.comchemicalbook.comnih.gov The para-disposition of the pyrazolyl groups allows them to bridge between metal centers, leading to the formation of one-, two-, or three-dimensional networks.

The direct attachment of the pyrazolyl rings to the benzene core results in a relatively rigid ligand scaffold. Introducing a flexible linker between the pyrazole and benzene moieties offers another avenue for structural diversification.

Bis(pyrazolyl)alkane Analogues: Instead of a direct C-C bond, the pyrazolyl rings can be connected to the benzene core via flexible alkyl chains, such as methylene (B1212753) (-CH2-) groups. For example, 1,4-bis[(1H-pyrazol-1-yl)methyl]benzene is a well-known flexible ligand. nih.gov The synthesis of such compounds typically involves the nucleophilic substitution of a dihaloalkane derivative of benzene (e.g., 1,4-bis(bromomethyl)benzene) with the desired pyrazole in the presence of a base.

The introduction of these flexible linkers has significant synthetic and functional implications:

It increases the conformational freedom of the ligand, allowing it to adapt to the coordination preferences of different metal ions.

It can lead to the formation of different types of coordination polymers with varying network topologies compared to their rigid counterparts.

The synthesis of these flexible ligands often requires different strategies, moving away from the cyclization of bis(β-diketones) towards alkylation reactions of pre-formed pyrazoles.

Advanced Spectroscopic and Structural Characterization

Single Crystal X-ray Diffraction Analysis of 1,3-Bis(1-methyl-4-pyrazolyl)benzene and its Coordination ComplexesNo published data available.

Analysis of Intramolecular and Intermolecular Bonding Interactions

A definitive analysis of the bonding interactions within and between molecules of this compound would require precise atomic coordinates and bond distance/angle information from crystallographic studies.

Intramolecular Interactions: This would involve the analysis of covalent bond lengths and angles within the benzene (B151609) and pyrazolyl rings, as well as the bonds connecting these moieties. Spectroscopic techniques such as NMR and IR could provide complementary information about the bonding environment.

Intermolecular Interactions: A detailed understanding of the non-covalent forces governing the solid-state architecture would necessitate the identification and characterization of potential interactions such as:

Hydrogen Bonds: Although the primary structure lacks strong hydrogen bond donors, weak C-H···N or C-H···π interactions could play a significant role in the crystal packing.

π-π Stacking: The aromatic nature of the benzene and pyrazole (B372694) rings suggests the possibility of π-π stacking interactions, which would influence the packing arrangement.

Without experimental data, a quantitative description of these interactions (e.g., bond distances, angles, and energies) cannot be provided.

Crystal Packing and Lattice Dynamics

Information on the crystal packing and lattice dynamics is fundamentally derived from crystallographic data.

Lattice Dynamics: The study of collective vibrations of atoms in the crystal lattice (phonons) provides insight into the mechanical and thermodynamic properties of the material. Techniques like inelastic neutron scattering or low-frequency Raman and terahertz spectroscopy are typically employed for this purpose. In the absence of such studies for this compound, no information on its lattice dynamics can be reported.

Coordination Chemistry of 1,3 Bis 1 Methyl 4 Pyrazolyl Benzene Ligands

Ligand Coordination Modes and Denticity in Metal Complexes

Based on its structure, 1,3-bis(1-methyl-4-pyrazolyl)benzene is anticipated to be a versatile ligand, capable of adopting several coordination modes. The two pyrazolyl rings, each with a nitrogen donor atom, can coordinate to one or more metal centers. The flexible nature of the benzene (B151609) backbone allows for a range of spatial orientations of the pyrazolyl groups, influencing the resulting complex's architecture.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting products would require thorough characterization using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis to confirm their structure and composition.

Diverse Coordination Architectures

The flexibility of the this compound ligand suggests that it could be a valuable building block for the construction of a variety of coordination architectures. Depending on the metal ion and reaction conditions, the formation of discrete molecules, 1D chains, 2D layers, and 3D frameworks is conceivable. The potential for polymorphism, where the same chemical components crystallize in different structures, is also a possibility that warrants investigation. The exploration of these diverse architectures could lead to new materials with interesting properties for applications in areas such as catalysis, gas storage, and molecular sensing.

Discrete Mononuclear and Polynuclear Complexes

There is a lack of published research detailing the synthesis and characterization of discrete mononuclear or polynuclear complexes specifically utilizing this compound as a ligand. While related bis(pyrazolyl)amine ligands with a 1,3-phenylene linker have been used to synthesize dinuclear cobalt(II) complexes, these systems feature a different coordinating moiety (pyrazolylamine versus pyrazolyl) and are thus not directly comparable. researcher.life The fundamental coordination behavior of this compound with various metal ions, which would lead to the formation of such discrete complexes, has not been documented.

Formation of Metallohelicates and Cage-like Structures

The self-assembly of complex supramolecular architectures such as metallohelicates and cage-like structures is highly dependent on the geometry and flexibility of the organic ligands. There are no available studies that report the use of this compound in the construction of such assemblies. Research into dinuclear helicates has been conducted with related bis(dipyrazolylpyridine) ligands, but these possess a significantly different and more rigid tridentate coordination pocket compared to the bidentate nature of the target ligand. nih.gov

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) Based on Bis-Pyrazolyl Benzene Ligands

While the field of CPs and MOFs is extensive, research has predominantly focused on other isomers and derivatives of bis-pyrazolyl benzene.

Rational Design and Directed Synthesis of CPs and MOFs

The principles of rational design, often termed reticular chemistry, are well-established for constructing MOFs with desired topologies and properties from judiciously chosen organic linkers and metal nodes. nih.govrsc.org However, the application of these principles to this compound as a specific building block has not been reported. The predictable formation of CPs and MOFs relies on understanding the coordination preferences and conformational behavior of the ligand, which is currently undocumented for this specific isomer.

Topological Diversity and Network Architectures

The topological analysis of coordination networks provides a powerful tool for classifying and understanding their complex structures. Without synthesized examples of CPs or MOFs from this compound, any discussion of the potential network architectures and topological diversity would be purely speculative. Studies on related flexible ligands like 1,4-bis[(1H-pyrazol-1-yl)methyl]benzene have shown their utility in constructing diverse coordination polymers, but these findings cannot be directly extrapolated to the 1,3-isomer with a different substitution pattern. nih.gov

Impact of Ligand Conformation and Flexibility on Framework Formation

The conformation and flexibility of organic linkers are critical factors that influence the final structure and properties of CPs and MOFs. mdpi.comresearchgate.net The relative positioning of the pyrazolyl groups in the 1,3-disubstituted benzene ring of the target ligand will undoubtedly impart specific conformational possibilities. However, the impact of these conformational characteristics on the formation of extended frameworks has not been investigated. Research on hinged pyrazole (B372694) carboxylate linkers in Mn-based MOFs highlights the challenges in predicting outcomes with flexible, non-linear linkers, underscoring the need for specific experimental studies. rsc.org

Supramolecular Assemblies and Non Covalent Interactions

Engineering Hydrogen Bonding Networks

While 1,3-Bis(1-methyl-4-pyrazolyl)benzene lacks conventional hydrogen bond donors like N-H or O-H groups due to the methylation of the pyrazole (B372694) nitrogen, the nitrogen atoms at the 2-position of both pyrazole rings are effective hydrogen bond acceptors. This characteristic allows for the deliberate engineering of hydrogen-bonded networks through co-crystallization with suitable hydrogen bond donor molecules.

Research on analogous pyrazole-containing compounds demonstrates the robustness of this interaction. For instance, studies on other pyrazole derivatives have shown the formation of strong N—H⋯N and N—H⋯O hydrogen bonds that direct the assembly into well-defined supramolecular motifs, such as centrosymmetric tetramers. nih.gov In the case of this compound, co-crystallization with protic solvents or other donor molecules can lead to predictable one-, two-, or three-dimensional networks where the bis(pyrazolyl)benzene acts as a node or linker.

Table 1: Potential Hydrogen Bonding Interactions

| Interaction Type | Donor Group (in Co-former) | Acceptor Site on Ligand | Typical Distance (Å) |

| Strong H-Bond | O-H (e.g., alcohol, acid) | Pyrazole N2 Atom | 2.7 - 3.0 |

| Strong H-Bond | N-H (e.g., amide, amine) | Pyrazole N2 Atom | 2.8 - 3.1 |

| Weak H-Bond | C-H (activated) | Pyrazole N2 Atom | 3.2 - 3.6 |

| Weak H-Bond | Various Donors | π-system of Benzene (B151609)/Pyrazole | >3.5 |

Role of π-π Stacking Interactions in Solid-State Aggregation

The presence of three aromatic rings—one benzene and two pyrazole moieties—in this compound makes π-π stacking a crucial factor in its solid-state aggregation. These interactions arise from the electrostatic attraction between the electron-rich π-cloud of one ring and the electron-poorer σ-framework of an adjacent ring. The geometry of these interactions can be parallel-displaced, T-shaped, or sandwich-like, with typical centroid-to-centroid distances ranging from 3.3 to 3.8 Å.

In related metal complexes containing pyrazolyl and phenyl rings, π–π stacking interactions have been observed with inter-centroid distances of approximately 3.66 Å. dntb.gov.ua However, the formation of extended, planar π-stacks is not always guaranteed. Studies on structurally similar 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes have shown that twisted molecular conformations can prevent the formation of one-dimensional stacking columns, with other intermolecular forces like C-H···N or C-H···Cl interactions dominating the crystal packing. mdpi.comnih.gov

The ultimate supramolecular arrangement of this compound in the solid state is therefore a result of the delicate balance between the drive to form stabilizing π-π stacks and the steric constraints and other competing non-covalent interactions present.

Table 2: Parameters for Typical π-π Stacking Interactions in Pyrazole-Aryl Systems

| Interaction Geometry | Centroid-to-Centroid Distance (Å) | Vertical Displacement (Å) | Notes |

| Parallel-Displaced | 3.5 - 3.8 | 1.2 - 1.8 | Most common and energetically favorable geometry. |

| T-shaped (Edge-to-Face) | ~5.0 | N/A | Interaction between the edge (C-H) of one ring and the face of another. |

| Sandwich (Face-to-Face) | 3.3 - 3.5 | <1.0 | Less common due to electrostatic repulsion, unless rings are electron-poor and electron-rich. |

Cation-π and Anion-π Interactions in Guest Encapsulation

The electron-rich surfaces of the benzene and pyrazole rings in this compound make it a suitable candidate for engaging in cation-π interactions. This non-covalent force involves the electrostatic and induction-based attraction between a cation and the face of an aromatic ring. While the free ligand may not form a pre-organized cavity for binding, its incorporation into larger supramolecular assemblies can create well-defined pockets where cation-π interactions are key to guest encapsulation.

Anion-π interactions, conversely, are electrostatically less favorable with electron-rich rings like benzene, which possesses a negative quadrupole moment. mdpi.comchem8.org However, such interactions can be induced if the aromatic ring is rendered electron-deficient, for example, through coordination to a cationic metal center. Theoretical studies have shown that the interaction of an anion with a standard benzene ring is feasible and can be significantly stabilized by cooperative CH/π interactions. mdpi.com

Table 3: Favorable and Unfavorable π-Interactions for Guest Encapsulation

| Interaction | Guest Type | Favorable with Neutral Ligand? | Favorable within Cationic Host? | Driving Force |

| Cation-π | Cations (e.g., Na⁺, K⁺, NR₄⁺) | Yes | Yes | Electrostatics, Induction |

| Anion-π | Anions (e.g., Cl⁻, BF₄⁻, NO₃⁻) | No (Repulsive) | Yes | Induction, Dispersion, Charge-Transfer |

Self-Assembly Processes and Molecular Recognition

The ditopic and angular nature of this compound makes it an excellent building block for the programmed self-assembly of discrete, complex supramolecular architectures. When combined with metal ions or clusters that act as specific geometric nodes, the ligand can function as a "linker" or "strut" to form predictable structures.

A prime example of this is seen in the self-assembly of a closely related ligand, 1,3-bis-4'-(3',5'-dimethyl)-pyrazolylbenzene, with palladium(II) dimetallic "clips" that enforce a 90° angle. In solution, the four components—two ligands and two metal clips—spontaneously assemble to form a single, thermodynamically stable [M4L2] square-shaped metallomacrocycle. nih.gov This process is highly efficient and demonstrates how the geometric information encoded in the ligand (a linear spacer) and the metal corner piece translates into a well-defined, closed-box architecture.

These self-assembled cages are not merely structural curiosities; their internal cavities enable them to act as hosts for smaller guest molecules, leading to molecular recognition phenomena. Supramolecular hosts built on similar principles have been shown to encapsulate hydrophobic organic guests in aqueous solution. escholarship.org Furthermore, these hosts can exhibit selectivity, for example, by binding two molecules of an ortho-substituted benzene derivative while only encapsulating a single molecule of the corresponding meta or para isomer. escholarship.org This demonstrates that the cavity size and shape, dictated by the self-assembly of ligands like this compound, can be precisely tailored for selective molecular recognition.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometrical Optimization

Detailed DFT calculations are instrumental in understanding the fundamental electronic properties and the three-dimensional arrangement of atoms in a molecule. For 1,3-Bis(1-methyl-4-pyrazolyl)benzene, such calculations would provide insights into its stability, reactivity, and potential interactions with other molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a molecule is more reactive and can be more easily excited. For this compound, the specific energy values for HOMO, LUMO, and the resulting energy gap have not been computationally determined and reported.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how a molecule will interact with other chemical species. An MEP map for this compound would reveal the likely sites for electrostatic interactions, which is fundamental to understanding its chemical behavior. At present, no such map has been published.

Advanced Computational Studies on Molecular Dynamics and Conformational Landscapes

Molecular dynamics simulations can provide a deeper understanding of the conformational flexibility and dynamic behavior of this compound over time. Such studies would elucidate the accessible conformations and the energy barriers between them, which are important for its function in various environments. This area of computational study for the specified compound remains unexplored.

Theoretical Vibrational Analysis and Correlation with Experimental Spectroscopic Data

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies of molecular vibrations. These calculated frequencies can be correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FTIR) and Raman spectroscopy, to confirm the molecular structure and assign spectral bands to specific vibrational modes. For this compound, neither theoretical vibrational frequencies nor their correlation with experimental spectra are available in the scientific literature.

Prediction of Reactivity and Mechanistic Pathways (e.g., electron transfer processes)

Computational methods can be used to predict the reactivity of a molecule and to elucidate the mechanisms of chemical reactions, including processes like electron transfer. By analyzing the electronic structure and energy landscapes, researchers can hypothesize the most likely pathways for its chemical transformations. As of now, the reactivity and potential mechanistic pathways for this compound have not been the subject of a dedicated computational study.

Advanced Materials Applications Non Biological Focus

Porous Materials: Gas Adsorption, Separation, and Storage Properties

For instance, coordination polymers synthesized from the flexible ligand 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene have demonstrated permanent porosity. mdpi.comacs.org Specifically, the zinc(II) and cobalt(II) derivatives of this ligand have shown notable nitrogen adsorption at 77 K. mdpi.comacs.org These materials exhibit a "porosity without pores," where the framework's flexibility, stimulated by the gas probe, allows for significant gas uptake. mdpi.com The Brunauer-Emmett-Teller (BET) and Langmuir surface areas for these materials are summarized in the table below.

| Metal Ion | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) |

|---|---|---|

| Zn(II) | 515 | 667 |

| Co(II) | 209 | 384 |

These findings suggest that MOFs and coordination polymers derived from 1,3-Bis(1-methyl-4-pyrazolyl)benzene could also exhibit interesting gas adsorption properties, contingent on the formation of porous and flexible network structures. The positioning of the pyrazolyl groups at the 1 and 3 positions of the benzene (B151609) ring will influence the geometry of the resulting frameworks and, consequently, their porosity and gas uptake capabilities.

Thermal Stability and Robustness of Coordination Polymers and MOFs

The thermal stability of coordination polymers and MOFs is a critical factor for their practical application. Materials based on pyrazolate ligands are often noted for their high thermal robustness. Although specific thermogravimetric analysis (TGA) data for frameworks from this compound is not available, studies on related compounds are informative.

Coordination polymers based on 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene have shown significant thermal stability. mdpi.comacs.orgnih.gov The thermal decomposition temperatures for a series of these materials are detailed in the following table.

| Metal Ion | Decomposition Onset Temperature (°C) |

|---|---|

| Cu(II) | >300 |

| Zn(II) | ~400 |

| Co(II) | ~400 |

| Cd(II) | ~500 |

The exceptional thermal robustness, particularly of the cadmium(II) derivative which is stable up to approximately 500°C, underscores the strength of the metal-pyrazolate coordination bonds. mdpi.comacs.orgnih.gov This high thermal stability is a promising indicator for the potential of this compound to form similarly robust coordination polymers and MOFs suitable for applications requiring high-temperature resilience.

Luminescent Properties of Metal Complexes and Frameworks

The luminescent properties of metal complexes and coordination polymers are of great interest for applications in sensing, imaging, and lighting technologies. The ligand's structure plays a crucial role in the photophysical properties of the resulting materials.

While specific photoluminescence data for complexes of this compound are not documented in the reviewed literature, studies on related bis(pyrazolyl)benzene ligands offer insights into their potential luminescent behavior. For example, coordination compounds of 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene with different metal ions exhibit distinct photoluminescent properties when irradiated with UV light at room temperature. The zinc(II) and cadmium(II) complexes show a near-white photoluminescence, while the copper(I) complex displays an orange emission.

The emission of the zinc(II) derivative is characterized by a single, broad band in the near-UV region, with a maximum at 380 nm. In contrast, the low-energy emission of the copper(I) complex is attributed to a metal-to-ligand charge transfer (MLCT) excited state. These characteristics are summarized in the table below.

| Metal Complex | Excitation Wavelength (nm) | Emission Color | Emission Maximum (nm) | Origin of Emission |

|---|---|---|---|---|

| Zn(II) derivative | 365 | Near-white | 380 | - |

| Cd(II) derivative | 365 | Near-white | - | - |

| Cu(I) derivative | 254 | Orange | - | MLCT |

These findings suggest that metal complexes of this compound could also exhibit interesting and tunable luminescent properties depending on the choice of the metal center.

The development of efficient and stable luminescent materials is crucial for advancements in organic light-emitting diodes (OLEDs) and other optoelectronic devices. While there is no specific information on the application of this compound in this area, the demonstrated luminescence of related bis(pyrazolyl)benzene complexes indicates their potential. The ability to tune the emission color by changing the metal ion is a desirable characteristic for the development of new phosphors for OLEDs. Further research into the electroluminescent properties of such materials is needed to fully assess their applicability in this field.

Magnetic Properties of Coordination Compounds

The magnetic properties of coordination compounds are highly dependent on the nature of the metal ions and the coordinating ligands. The geometry imposed by the ligand framework can influence the magnetic interactions between metal centers.

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This property is of great interest for the development of molecular switches and data storage devices.

While there is no specific research on spin crossover phenomena in coordination compounds of this compound, the broader family of bis(pyrazolyl)pyridine and related ligands has been extensively studied in this context. researchgate.netrsc.orgruben-group.de For example, iron(II) complexes of substituted 2,6-bis(pyrazol-3-yl)pyridines have been shown to exhibit spin crossover behavior in solution. researchgate.net The transition between spin states is influenced by factors such as the substituents on the ligand and the solvent. researchgate.netnih.gov

The geometric constraints and electronic properties of this compound could potentially lead to the formation of coordination complexes that exhibit spin crossover behavior, particularly with iron(II) and other suitable transition metals. However, dedicated synthesis and characterization of such complexes are necessary to explore this possibility.

Exchange Interactions and Magnetism in Materials

A thorough search of scientific databases and chemical literature was conducted to identify studies on the magnetic properties of materials incorporating this compound. This includes its use as a ligand in coordination polymers or metal-organic frameworks (MOFs) to mediate magnetic exchange interactions between metal centers. The investigation sought data on magnetic susceptibility, exchange coupling constants (J), and the nature of magnetic ordering (ferromagnetic, antiferromagnetic, etc.) in such materials.

Catalytic Applications in Organic Transformations and Polymerization

The utility of pyrazole-containing ligands in catalysis is well-established, particularly within metal-organic frameworks and discrete molecular complexes. The investigation for this section focused on the specific applications of this compound in both homogeneous and heterogeneous catalysis.

Research into the use of soluble coordination complexes of this compound as catalysts for organic transformations or polymerization was explored. The goal was to find examples of reactions catalyzed, including turnover numbers, turnover frequencies, and reaction mechanisms. The literature search found no instances of this compound being employed as a ligand in homogeneous catalysis.

The potential for this compound to serve as an organic linker in the construction of Metal-Organic Frameworks (MOFs) for heterogeneous catalysis was investigated. The search aimed to identify any MOFs built with this specific linker and to detail their catalytic performance, including substrate scope, efficiency, and recyclability. No published studies were found that describe the synthesis or catalytic application of a MOF containing the this compound linker.

Sensing Applications (excluding biosensors)

The application of fluorescent or chromogenic molecules for the detection of chemical species is a significant area of materials chemistry. This section focused on identifying any use of this compound or its derivatives as a chemosensor for ions or neutral molecules, excluding biological sensing applications. The search looked for data regarding its selectivity, sensitivity, and the mechanism of detection. No reports on the application of this compound in the field of chemical sensing were identified in the scientific literature.

Photoactive Materials for Energy Conversion (e.g., solar cell absorbers)

Compounds with suitable electronic properties are often investigated as components in devices for energy conversion, such as dye-sensitized solar cells or organic photovoltaics. The literature was reviewed for any studies pertaining to the photophysical properties (e.g., absorption, emission) of this compound and its application in devices like solar cells, for instance as a hole-transporting material or a sensitizer. The search yielded no information on the use of this specific compound in photoactive materials for energy conversion.

Future Research Directions and Outlook

Rational Design of Next-Generation Poly-Pyrazolyl Ligands with Tailored Functionality

The rational design of new poly-pyrazolyl ligands is a cornerstone for advancing the field. Future efforts will likely concentrate on the strategic introduction of functional groups to the ligand scaffold to tune its electronic, steric, and coordination properties. eiu.edumdpi.com This approach allows for the creation of ligands with tailored functionality for specific applications, from catalysis to materials science. rsc.orgresearchgate.net

Key strategies for ligand modification include:

Substitution on Pyrazole (B372694) Rings: Introducing various substituents onto the pyrazole rings can significantly alter the ligand's donor strength and steric hindrance. This modification influences the coordination environment of the metal center, which is crucial for catalytic applications and controlling the spin state of metal ions. eiu.edu

Modification of the Benzene (B151609) Spacer: The central benzene ring can be functionalized to introduce additional properties. For example, incorporating redox-active groups could lead to materials with interesting electrochemical behavior, while attaching chiral auxiliaries could pave the way for enantioselective catalysis.

Varying Linker Flexibility: While 1,3-bis(1-methyl-4-pyrazolyl)benzene has a rigid core, designing analogs with more flexible linkers between the pyrazolyl units and the central ring can lead to novel coordination polymers with dynamic behaviors. nih.gov This flexibility can be crucial in the construction of porous materials capable of selective guest adsorption. nih.gov

The table below outlines potential functional groups and their anticipated effects on ligand properties.

| Functional Group | Position of Substitution | Potential Effect on Properties |

| Electron-withdrawing (-NO₂, -CF₃) | Pyrazole or Benzene Ring | Modifies Lewis basicity of N-donors; affects redox potential of metal complexes. |

| Electron-donating (-OCH₃, -N(CH₃)₂) | Pyrazole or Benzene Ring | Enhances electron-donating ability; can influence photoluminescent properties. |

| Bulky Groups (e.g., -tBu, -Si(CH₃)₃) | Pyrazole Ring (positions 3 or 5) | Creates specific steric environments around the metal center, potentially enabling shape-selective catalysis. eiu.edu |

| Additional Donor Sites (-OH, -COOH) | Benzene Ring | Increases ligand denticity, allowing for the formation of higher-dimensional coordination networks and providing sites for post-synthetic modification. acs.orgacs.org |

Exploration of Novel Coordination Architectures and Framework Topologies

A primary application for poly-pyrazolyl ligands is in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net Future research will undoubtedly focus on discovering novel and complex architectures beyond the common topologies. The meta-substitution pattern of this compound offers a distinct angular geometry compared to its para-substituted counterpart, which can be exploited to generate unique network structures. nih.gov

Areas of exploration include:

Heterometallic Frameworks: The use of multiple types of metal ions in the synthesis of CPs and MOFs can lead to materials with synergistic properties, such as enhanced catalytic activity or unique magnetic behaviors. nih.govmdpi.com

Interpenetrated and Entangled Structures: The flexibility and specific geometry of designed ligands can be used to control the degree of interpenetration in frameworks, which in turn affects porosity and guest accessibility. rsc.orgrsc.org

Hierarchical Porous Materials: Creating materials with pores of different sizes (micro-, meso-, and macropores) is a significant challenge. Ligand design plays a crucial role in achieving such hierarchical structures, which are highly desirable for applications in catalysis and separation.

Development of Multifunctional Materials with Tunable Properties

The integration of multiple functionalities into a single material is a major goal in modern materials science. Poly-pyrazolyl ligands provide a versatile platform for achieving this objective. rsc.orgrsc.org By carefully selecting the metal ion and tailoring the ligand structure, materials can be designed to exhibit a combination of useful properties.

Future directions for multifunctional materials include:

Luminescent Sensors: Incorporating fluorinated or conjugated moieties into the ligand backbone can lead to fluorescent MOFs. rsc.org These materials could function as chemical sensors where the luminescence is quenched or enhanced upon interaction with specific analytes.

Catalytic Frameworks: The creation of porous MOFs with accessible and well-defined active sites is a key area of research. rsc.org Ligands can be designed to mimic the active sites of enzymes, leading to highly selective and efficient heterogeneous catalysts. mdpi.comnih.gov

Switchable Materials: Research into materials that can respond to external stimuli (e.g., light, temperature, guest molecules) is rapidly growing. The design of flexible ligands can impart dynamic behavior to coordination frameworks, leading to "smart" materials with tunable properties. nih.gov

Advanced Computational Modeling for Predictive Material Design

Computational chemistry has become an indispensable tool for understanding and predicting the properties of molecules and materials. eurasianjournals.comeurasianjournals.com In the context of poly-pyrazolyl ligands and their coordination compounds, advanced computational modeling will play an increasingly important role in the predictive design of new materials. nih.gov

Key areas where computational modeling will be impactful:

Structure Prediction: Using methods like Density Functional Theory (DFT), it is possible to predict the geometry of metal complexes and the topology of extended frameworks. This can guide synthetic efforts by identifying promising ligand-metal combinations. unicam.it

Property Simulation: Computational models can be used to predict a wide range of properties, including electronic structure, absorption and emission spectra, and binding affinities for guest molecules. nih.govmdpi.com This allows for the in-silico screening of candidate materials before undertaking time-consuming synthesis and characterization. nih.gov

Reaction Mechanism Elucidation: For catalytic applications, computational studies can provide detailed insights into reaction mechanisms at the molecular level. This knowledge is crucial for the rational design of more efficient catalysts.

The synergy between predictive modeling and experimental synthesis will accelerate the discovery of next-generation materials based on poly-pyrazolyl ligands, enabling the development of advanced technologies in various fields. eurasianjournals.com

常见问题

Q. What are the optimal synthetic routes for 1,3-Bis(1-methyl-4-pyrazolyl)benzene, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as Suzuki-Miyaura cross-coupling or condensation of pyrazole derivatives with benzene precursors. For example, analogous pyrazole syntheses use reflux conditions with ethanol as a solvent and acetic acid as a catalyst (e.g., condensation of substituted benzaldehydes with triazoles) . To optimize yield:

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography to reduce impurities.

Adjusting stoichiometry (e.g., 1:1 molar ratio of pyrazole to benzene derivatives) and temperature (80–100°C) can enhance efficiency.

Q. How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:

- NMR : Analyze / NMR to verify substituent positions and symmetry.

- X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve bond lengths and angles .

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

For crystalline samples, compare experimental X-ray data with computational models (e.g., DFT-optimized geometries).

Q. What are the key solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

- Solubility : Test in polar aprotic solvents (DMSO, DMF) due to aromatic and heterocyclic moieties. For aqueous compatibility, use co-solvents like ethanol/water mixtures .

- Stability : Conduct accelerated degradation studies under UV light or varying pH (3–9) to assess photolytic/hydrolytic stability. Store under inert gas (N) at –20°C for long-term preservation.

Advanced Research Questions

Q. How do electronic effects of substituents influence the supramolecular interactions of this compound in crystal packing?

Methodological Answer: The methyl and pyrazolyl groups dictate π-π stacking and halogen bonding (if halogenated analogs are synthesized). For example:

- Analyze crystal structures (e.g., via CCDC databases) to identify recurring motifs like herringbone packing or hydrogen-bonded networks.

- Compare with analogs (e.g., 1,3-bis(4-ethynylpyridinium)benzene derivatives) to study anion-π interactions .

- Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts.

Q. What statistical approaches resolve contradictions in biological activity data for pyrazole-based compounds?

Methodological Answer:

- Dose-response curves : Fit data to Hill equations to calculate EC values, reducing variability from assay conditions.

- Multivariate analysis : Apply PCA or PLS regression to identify confounding variables (e.g., solvent choice, cell line variability) .

- Meta-analysis : Compare results across studies (e.g., antioxidant assays in DPPH vs. ABTS protocols) to normalize activity metrics.

Q. How can computational chemistry predict the electronic properties of this compound for material science applications?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies, elucidating charge-transfer potential.

- MD simulations : Model self-assembly in solvent environments (e.g., chloroform vs. water) to predict nanostructure formation.

- QSPR models : Corlate substituent electronegativity with properties like fluorescence quantum yield.

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

- Flow chemistry : Optimize continuous flow reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation and yield .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring.

- Recrystallization : Use gradient cooling (e.g., from DMF/EtOH) to isolate high-purity crystals (>99% by HPLC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。